molecular formula C6H3ClF2N2O2 B1313225 3-Chloro-2,4-difluoro-6-nitroaniline CAS No. 50408-94-1

3-Chloro-2,4-difluoro-6-nitroaniline

Cat. No. B1313225
CAS RN: 50408-94-1
M. Wt: 208.55 g/mol
InChI Key: LXZZOYWXUAYAKR-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-6-nitroaniline is a chemical compound with the molecular formula C6H3ClF2N2O2 . It has a molecular weight of 208.55 . The compound is stored at a temperature of 4°C and should be protected from light .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,4-difluoro-6-nitroaniline is 1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 . The compound has a mono-isotopic mass of 207.985107 Da .

Scientific Research Applications

Environmental Remediation

Research indicates the effectiveness of microbial strains in degrading nitroaromatic compounds, which include analogues of "3-Chloro-2,4-difluoro-6-nitroaniline." For instance, strains like Geobacter sp. KT7 and Thauera aromatica KT9 have been shown to utilize such compounds as sole carbon and nitrogen sources under anaerobic conditions, highlighting their potential in bioremediation of contaminated sediments (H. D. Duc, 2019). Similarly, the Rhodococcus sp. strain MB-P1 can degrade 2-chloro-4-nitroaniline, a related compound, via a novel aerobic pathway, showcasing an alternative approach for environmental cleanup of such hazardous substances (F. Khan et al., 2013).

Chemical Synthesis and Materials Science

The synthesis and modification of chemical compounds are crucial for developing new materials with specific properties. For example, the synthesis of alkenyl derivatives of difluoro-, trifluoro, and nitroanilines, including methods that involve the reaction with 2-chloro-3-pentene, demonstrate the versatility of such compounds in chemical synthesis and the potential for creating novel materials (R. R. Gataullin et al., 2002).

Sensing and Detection

Metal-organic frameworks (MOFs) incorporating nitroaniline compounds have shown promise in the detection of pesticides and other hazardous substances. For instance, luminescent Cd-MOFs developed for detecting dicloran, a pesticide, exhibit rapid and sensitive response, highlighting the application of nitroaniline derivatives in environmental monitoring and safety (Yi Zhang et al., 2023).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-2,4-difluoro-6-nitroaniline is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloro-2,4-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZOYWXUAYAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443063
Record name 3-Chloro-2,4-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluoro-6-nitroaniline

CAS RN

50408-94-1
Record name 3-Chloro-2,4-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.35 g (20.8 mmol) of 3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene in 60 mL of 7% K2CO3 methanol/water (3:2) was stirred at 25° C. for 4 h. The solution was evaporated to remove the methanol. Solid was observed in the residue and it was filtered and washed by water, and dried to leave 301 mg of crystalline yellow solid, mp 96°-97° C. 1H NMR (CDCl3), 6.07 (mb, 2), 7.815 (dd, 1, J=1.92, 9.13). More solid was observed after the mother aqueous solution was allowed to stand at room temperature overnight. It was filtered and washed by water, and dried to leave yellow solid (1.01 g). More solid was crystallized from the mother solution. It was collected three more times to leave 2.48 g of a yellow solid. 1H NMR is identical with above, total yield 3.80 g (87%).
Name
3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
K2CO3 methanol water
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org

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